molecular formula C9H11FN2O5 B12394266 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12394266
M. Wt: 246.19 g/mol
InChI Key: UIYWFOZZIZEEKJ-WDGWZIQESA-N
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Description

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. It is structurally characterized by a pyrimidine base attached to a modified sugar moiety. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction is often catalyzed by Lewis acids such as tin(IV) chloride.

    Deprotection: The protected groups on the sugar moiety are then removed under acidic or basic conditions to yield the desired nucleoside analog.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted nucleoside analogs.

Scientific Research Applications

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.

    Medicine: Investigated for its potential antiviral and anticancer activities. It is particularly of interest in the treatment of viral infections and certain types of cancer.

    Industry: Utilized in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. This incorporation disrupts the normal function of nucleic acids, leading to inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, interfering with their activity and thus preventing the synthesis of viral or cancerous DNA.

Comparison with Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
  • 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
  • 4’-azidouridine

Uniqueness: 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of a fluorine atom at the 3-position of the sugar moiety. This modification enhances its stability and bioavailability compared to other nucleoside analogs. Additionally, the fluorine atom contributes to its antiviral and anticancer properties by increasing its affinity for target enzymes.

Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7?,8-/m1/s1

InChI Key

UIYWFOZZIZEEKJ-WDGWZIQESA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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